molecular formula C12H18N2O2S B1395008 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline CAS No. 1219972-54-9

2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline

Cat. No.: B1395008
CAS No.: 1219972-54-9
M. Wt: 254.35 g/mol
InChI Key: MJKZYRQKQXEZCN-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline is an organic compound that features both an ethylsulfonyl group and a pyrrolidinyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline typically involves the introduction of the ethylsulfonyl and pyrrolidinyl groups onto an aniline precursor. One common method involves the sulfonylation of aniline followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like bromine or chlorinating agents under acidic conditions are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong hydrogen bonds, while the pyrrolidinyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1-pyrrolidinyl)aniline
  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • 2-(Pyrrolidin-1-ylmethyl)aniline

Uniqueness

2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline is unique due to the presence of both the ethylsulfonyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-ethylsulfonyl-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-6-5-10(9-11(12)13)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKZYRQKQXEZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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